N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c26-20(22-15-9-3-1-4-10-15)18-19(17-13-7-8-14-21-17)25(24-23-18)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUNKEJXRQARDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole core. One common approach is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry to enhance efficiency and safety. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Oxidation Reactions
The triazole core and carboxamide group are susceptible to oxidative transformations. For example:
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Formation of Oxadiazoles : Oxidation of the triazole ring under strong oxidizing conditions (e.g., H₂O₂/AcOH) may yield oxadiazole derivatives. A structurally similar compound, 5-amino-1-(3-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide, undergoes oxidation to form oxadiazoles under mild acidic conditions.
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Pyridinyl Group Oxidation : The pyridin-2-yl substituent may undergo oxidation to pyridine N-oxide derivatives under conditions such as mCPBA (meta-chloroperbenzoic acid) .
Table 1: Oxidation reactions in analogous triazole-carboxamides
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triazole → Oxadiazole | H₂O₂ (30%), AcOH, 80°C, 4h | Oxadiazole-carboxamide derivative | 65–78% | |
| Pyridine → N-Oxide | mCPBA, DCM, RT, 12h | Pyridine N-oxide analog | 85% |
Nucleophilic Substitution
The carboxamide group can participate in nucleophilic acyl substitution reactions:
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Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis may cleave the carboxamide to the corresponding carboxylic acid. For instance, 1H-1,2,3-triazole-4-carboxamides hydrolyze to triazole-carboxylic acids under refluxing HCl .
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Cyclohexyl Group Functionalization : The cyclohexyl moiety may undergo ring-opening or substitution under strong nucleophiles (e.g., Grignard reagents), though steric hindrance may limit reactivity .
Table 2: Hydrolysis of triazole-carboxamides
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triazole-4-carboxamide analog | 6M HCl, reflux, 6h | Triazole-4-carboxylic acid | 92% |
Cycloaddition Reactions
The triazole ring can act as a dipolarophile in [3+2] cycloadditions:
Coordination Chemistry
The pyridin-2-yl group and triazole nitrogen atoms can act as ligands for metal complexes:
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Palladium Complexation : Pyridinyl-triazole derivatives form stable complexes with Pd(II), useful in catalytic cross-coupling reactions. For example, Pd(OAc)₂ reacts with analogous triazoles to generate catalysts for Suzuki-Miyaura couplings .
Functionalization of the Pyridinyl Group
-
Electrophilic Aromatic Substitution (EAS) : The pyridin-2-yl ring can undergo nitration or sulfonation at the meta position due to electron-withdrawing effects of the triazole-carboxamide group. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-pyridinyl derivatives .
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Cross-Coupling Reactions : The pyridinyl group may participate in Buchwald-Hartwig amination or Ullmann-type couplings under Cu/Pd catalysis .
Photochemical Reactions
Triazole derivatives often exhibit photostability, but UV irradiation in the presence of photosensitizers (e.g., Rose Bengal) can induce [2+2] cycloadditions or isomerization .
Key Challenges and Selectivity Considerations
-
Steric Hindrance : The bulky cyclohexyl and phenyl groups may limit access to the triazole core, reducing reaction rates in substitution or cycloaddition reactions .
-
Regioselectivity : Functionalization of the pyridinyl group is influenced by the electron-deficient nature of the triazole ring, favoring meta-substitution over para .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds containing the triazole ring have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 10.1 to 438.0 µM, indicating their effectiveness as antibacterial agents .
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. For example, a related compound was found to selectively inhibit c-Met kinases with an impressive potency of 0.005 µM. This compound has progressed through clinical trials for treating several types of cancer, including non-small cell lung cancer and renal cell carcinoma . The structural modifications at the triazole ring can enhance the anticancer activity of these compounds.
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has also been explored. Some derivatives exhibit promising results in modulating inflammatory pathways, making them candidates for treating inflammatory diseases .
Cancer Treatment
N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has shown promise in cancer therapy due to its ability to inhibit specific kinases involved in tumor growth and metastasis. Its efficacy in preclinical models suggests potential for development into therapeutic agents for various malignancies .
Antimicrobial Agents
Given its demonstrated antimicrobial properties, this compound could be developed into new antibiotics to combat resistant strains of bacteria. The ability to modify the triazole structure allows for the optimization of activity against specific pathogens .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,2,3-Triazole-Carboxamide Family
The compound shares a scaffold with 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Selwood et al., 2018), which inhibits the bacterial SOS response by targeting LexA proteolysis. Key differences include:
- Substituent variability : The target compound replaces the carbamoylmethyl group with a cyclohexylcarboxamide and introduces pyridin-2-yl and phenyl groups.
- Biological activity : Selwood’s derivative disrupts bacterial stress response pathways, while the target compound’s activity remains uncharacterized but may leverage similar triazole-mediated interactions .
Pyrazole-Carboximidamide Derivatives (Molecules, 2014)
describes pyrazole-carboximidamides (e.g., 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) with structural parallels in aryl substitution patterns. Key distinctions include:
- Core heterocycle : Pyrazole vs. triazole, altering electronic properties and hydrogen-bonding capacity.
- Functional groups: Carboximidamide (NH-C(=NH)-NH2) vs.
Sulfur-Containing Triazole Analogues
lists sulfur-containing triazoles (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde). Comparisons highlight:
- Electron-withdrawing groups : Trifluoromethyl and sulfanyl substituents enhance electrophilicity, whereas the target compound’s pyridine and cyclohexyl groups may favor π-π or hydrophobic interactions.
- Synthetic complexity : Sulfur incorporation requires distinct reaction conditions compared to carboxamide formation .
Research Findings and Implications
- However, empirical validation is needed.
- Synthetic Challenges : The cyclohexyl group may introduce steric hindrance during synthesis, complicating regioselective triazole formation.
Notes
- Synthesis Considerations : The compound’s multiple aromatic rings necessitate optimized coupling reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) and purification strategies.
- Knowledge Gaps: Absence of direct pharmacological data limits mechanistic insights. Comparative studies with Selwood’s triazole scaffold () could prioritize biological testing.
Biological Activity
N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS No. 1396673-61-2) is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 347.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies indicate that this compound exhibits promising antimicrobial properties. It has been reported to inhibit the growth of various bacteria and fungi. For example:
- Bacterial Inhibition : The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
- Fungal Activity : It also showed antifungal activity against species like Candida albicans, with a notable reduction in fungal growth observed in vitro.
Anticancer Potential
The anticancer effects of this compound have been explored in various cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| MDA-MB-231 | 5.04 | Arrests cell cycle and induces ROS |
| A549 | 7.72 | Inhibits colony formation and migration |
Case Study : In a study by Wei et al., the compound was shown to induce apoptosis in HCT116 cells through the activation of caspase pathways and modulation of mitochondrial membrane potential. The results indicated that treatment with the compound led to increased reactive oxygen species (ROS) levels, which are critical mediators in cancer cell death mechanisms .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this triazole derivative has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit key inflammatory pathways by modulating the expression of pro-inflammatory cytokines.
Mechanistic Insights
The biological activities of N-cyclohexyl-1-phenyl-5-pyridin-2-yltriazole derivatives can be attributed to their ability to interact with various molecular targets:
- NF-kB Pathway : The compound has been shown to decrease DNA binding activity of NF-kB by inhibiting p65 phosphorylation, which is crucial in inflammatory responses.
- Cell Cycle Regulation : It affects cell cycle progression by altering the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
Q & A
Q. What are the optimal synthetic routes for N-cyclohexyl-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide, and what reaction conditions maximize yield?
The synthesis typically employs click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by coupling reactions to introduce substituents. Key steps include:
- Copper(I)-catalyzed cycloaddition for triazole ring formation, using CuI as a catalyst .
- Nucleophilic substitution or amide coupling to attach the cyclohexyl and pyridinyl groups.
- Solvents like DMSO or dichloromethane (DCM) under inert atmospheres to prevent oxidation .
- Reaction optimization via temperature control (e.g., 60–80°C) and stoichiometric monitoring using TLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H-NMR (400–600 MHz) to confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) .
- ¹³C-NMR to identify carbonyl (C=O, ~165–170 ppm) and triazole carbons .
Q. What solubility and stability properties influence experimental design for this compound?
- Solubility: Lipophilic (log P ~3.5), soluble in DMSO, DCM, and methanol; low aqueous solubility necessitates DMSO stock solutions for biological assays .
- Stability: Stable at room temperature under inert conditions but sensitive to prolonged light exposure. Store at –20°C in amber vials .
Advanced Research Questions
Q. How can crystallographic data resolve the compound’s molecular conformation and intermolecular interactions?
- Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
- Key parameters: Bond lengths (e.g., triazole C–N ~1.34 Å), torsion angles (pyridinyl vs. phenyl orientation), and hydrogen-bonding networks (N–H···O) .
- WinGX suite: Process diffraction data and generate CIF files for publication .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Comparative SAR Studies:
- Replace pyridin-2-yl with pyridin-3-yl to alter steric interactions with target proteins .
- Substitute cyclohexyl with benzyl groups to modulate lipophilicity and binding affinity .
- Biological Assays:
- Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Compare with analogs lacking the pyridinyl group to assess role in activity .
Q. How can contradictions in biological data across studies be resolved?
- Purity Verification: Re-analyze compounds via HPLC and HRMS to exclude impurities .
- Assay Standardization: Use consistent cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin for cytotoxicity) .
- Structural Confirmation: Revisit crystallographic or NMR data to rule out polymorphic variations .
Q. What computational approaches predict the compound’s binding modes and pharmacokinetics?
- Molecular Docking (AutoDock/Vina): Model interactions with targets like Wnt/β-catenin or kinases using PDB structures .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with log D or IC₅₀ .
- ADMET Prediction: Use SwissADME to estimate bioavailability (%F >50) and CYP450 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
